![molecular formula C13H15N3 B13105972 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13105972.png)
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core with a benzyl group attached, making it a valuable scaffold in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the use of NH-pyrazole carbonic acids as key intermediates. The regioselectivity for direct insertion of the substituent to the core is a critical aspect of the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a multigram scale in a cost-efficient manner . This scalability is essential for its application in medicinal chemistry and other fields.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Catalytic hydrogenation can lead to derivatives with free positions suitable for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include NH-pyrazole carbonic acids, boronic acids, and copper (II) acetate . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include functionalized derivatives of this compound, which can be further utilized in various applications .
Scientific Research Applications
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can inhibit a broad range of nucleoside-resistant variants of hepatitis B virus (HBV) by acting as a core protein allosteric modulator (CpAM) . This inhibition is achieved through the compound’s ability to bind to the core protein and disrupt its function, thereby reducing the viral load .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine include:
- 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
- 7-Benzyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
- 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for a wide range of functionalizations and applications. Its ability to act as a core protein allosteric modulator (CpAM) for HBV sets it apart from other similar compounds .
Biological Activity
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N4. It features a bicyclic structure that contributes to its unique biological properties. The compound is often studied in the context of its derivatives and analogs which exhibit varying degrees of activity against different biological targets.
Antiviral Activity
One of the most notable biological activities of this compound is its role as a core protein allosteric modulator (CpAM) in the inhibition of hepatitis B virus (HBV) replication. Research indicates that compounds with similar structures can significantly reduce viral load in infected cells by interfering with viral assembly and replication processes.
Anticancer Properties
Studies have shown that pyrazolo[1,5-a]pyrazine derivatives exhibit anticancer properties , particularly through their ability to inhibit various kinases involved in cancer progression. For instance, certain derivatives have demonstrated potent inhibitory effects on Pim-2 kinase with IC50 values as low as 10 nM . This suggests that this compound could be explored further for its potential in cancer therapeutics.
Anti-inflammatory and Antioxidant Effects
The compound has also been investigated for its anti-inflammatory and antioxidant properties. Pyrazine derivatives are known to modulate inflammatory pathways and reduce oxidative stress in various cellular models. For example, compounds derived from pyrazines have shown efficacy in reducing TNFα production in LPS-stimulated cells .
The mechanisms underlying the biological activities of this compound involve:
- Kinase Inhibition : Many studies highlight the compound's ability to inhibit kinases that are pivotal in cell signaling pathways related to cancer and inflammation.
- Modulation of Protein Interactions : As an allosteric modulator for viral proteins, it alters the conformational dynamics of these proteins, thereby inhibiting their function.
Case Studies
- Hepatitis B Virus Replication : A study demonstrated that the compound effectively reduced HBV replication in vitro by targeting the core protein assembly process. The results indicated a significant decrease in viral load when treated with the compound compared to controls.
- Cancer Cell Lines : In assays using various cancer cell lines (e.g., MCF-7), derivatives exhibited IC50 values ranging from 9.1 μM to 10.4 μM against specific kinases involved in tumor growth regulation. These findings suggest a promising avenue for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
5-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-12(5-3-1)10-15-8-9-16-13(11-15)6-7-14-16/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYBUZILSAMZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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